molecular formula C21H16ClN3O3S B2596572 2-(4-chlorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide CAS No. 1020979-50-3

2-(4-chlorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide

Cat. No. B2596572
CAS RN: 1020979-50-3
M. Wt: 425.89
InChI Key: JEJVPFURULOSPQ-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a chlorophenoxy group, a thiazolopyrimidinone ring, and an acetamide group .

Scientific Research Applications

Antibacterial Activity

Compounds similar to 2-(4-chlorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide have been synthesized and evaluated for their potential antibacterial properties. A study highlighted the synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of related compounds, showing moderate to good activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The QSAR analysis pointed out the positive contribution of substituents indicating an increase in hydrophobicity or steric bulk character, enhancing antibacterial activity (Desai et al., 2008).

Antinociceptive and Anti-inflammatory Properties

Another research focus for related thiazolopyrimidine derivatives has been their evaluation for antinociceptive (pain-reducing) and anti-inflammatory properties. A study synthesized ten derivatives and tested them using the tail-flick technique for antinociceptive activity and carrageenan-induced paw edema test for anti-inflammatory activity. Para-substituted derivatives exhibited significant antinociceptive and anti-inflammatory activities, suggesting their potential in pain and inflammation management (Selvam et al., 2012).

Antitumor Activity

The exploration of related compounds for anticancer properties is also a significant research area. A study synthesized derivatives with different aryloxy groups attached to the pyrimidine ring, evaluating their anticancer activity across 60 cancer cell lines. One compound demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the potential for developing new anticancer agents (Al-Sanea et al., 2020).

Antimicrobial Activity

Another aspect of scientific research is the investigation of novel compounds for antimicrobial activity. Research on novel thiazolidinone and acetidinone derivatives, including related compounds, has shown promising antimicrobial properties against various micro-organisms. These findings underscore the potential of these compounds in developing new antimicrobial agents (Mistry et al., 2009).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c1-13-9-20(27)25-18(12-29-21(25)23-13)14-3-2-4-16(10-14)24-19(26)11-28-17-7-5-15(22)6-8-17/h2-10,12H,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJVPFURULOSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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